1,6-Di(pyridin-4-yl)pyrene
Overview
Description
1,6-Di(pyridin-4-yl)pyrene is an organic compound with the molecular formula C26H16N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two pyridine rings attached at the 1 and 6 positions of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di(pyridin-4-yl)pyrene can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,6-dibromopyrene, followed by a palladium-catalyzed cross-coupling reaction with 4-pyridylboronic acid. The reaction typically uses a palladium catalyst such as [PdCl2(dppf)] and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(pyridin-4-yl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrenequinones or other oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
1,6-Di(pyridin-4-yl)pyrene has a wide range of applications in scientific research:
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,6-Di(pyridin-4-yl)pyrene largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form stable frameworks. The π-π interactions between the pyrene cores and the coordination with metal ions contribute to the stability and functionality of the resulting MOFs . In biological applications, its fluorescence properties are utilized for imaging and detection purposes.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetra(pyridin-4-yl)pyrene: Another pyrene derivative with four pyridine rings, used in similar applications but offering different coordination geometries and electronic properties.
1,6-Dibromopyrene: A precursor in the synthesis of 1,6-Di(pyridin-4-yl)pyrene, used in various substitution reactions.
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have multiple substituents at different positions, offering diverse properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct electronic and optical properties. Its ability to act as a versatile ligand in MOFs and its strong fluorescence make it particularly valuable in both materials science and biological research.
Properties
IUPAC Name |
4-(6-pyridin-4-ylpyren-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2/c1-5-21(17-9-13-27-14-10-17)23-8-4-20-2-6-22(18-11-15-28-16-12-18)24-7-3-19(1)25(23)26(20)24/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUKJMMVBKYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=NC=C5)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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